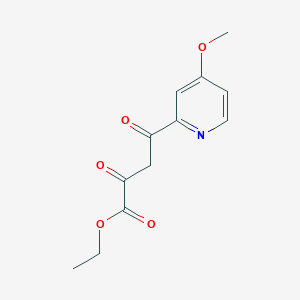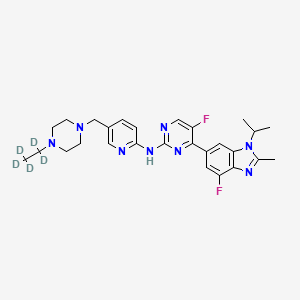
Abemaciclib-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abemaciclib-D5 is a deuterated form of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest, particularly in cancer cells. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Abemaciclib, as the deuterium atoms can provide more detailed insights into the drug’s behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Abemaciclib-D5 involves the incorporation of deuterium atoms into the molecular structure of Abemaciclib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated hydrogen gas (D2) in the presence of a palladium catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process typically involves multiple steps, including the synthesis of intermediate compounds, purification, and final deuteration. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Abemaciclib-D5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Abemaciclib-D5 is widely used in scientific research, particularly in the fields of:
Chemistry: To study the reaction mechanisms and pathways of Abemaciclib.
Biology: To investigate the biological effects and interactions of Abemaciclib at the cellular and molecular levels.
Medicine: To develop and optimize therapeutic strategies for cancer treatment.
Industry: To improve the production processes and quality control of Abemaciclib .
Mecanismo De Acción
Abemaciclib-D5 exerts its effects by inhibiting CDK4 and CDK6, which are essential for the transition from the G1 phase to the S phase of the cell cycle. By blocking these kinases, this compound induces cell cycle arrest, leading to the inhibition of cell proliferation. This mechanism is particularly effective in cancer cells, which often have dysregulated cell cycle control .
Comparación Con Compuestos Similares
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor used in cancer treatment.
Ribociclib: Similar to Palbociclib, used for the same therapeutic purposes
Uniqueness
Compared to Palbociclib and Ribociclib, Abemaciclib-D5 has shown a more favorable pharmacokinetic profile, with fewer drug-drug interactions and better efficacy in certain cancer types .
Propiedades
Fórmula molecular |
C27H32F2N8 |
|---|---|
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i1D3,5D2 |
Clave InChI |
UZWDCWONPYILKI-RPIBLTHZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
SMILES canónico |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
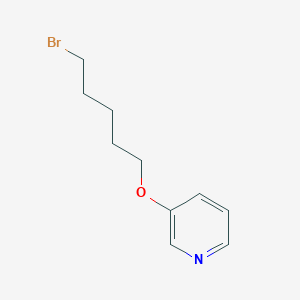
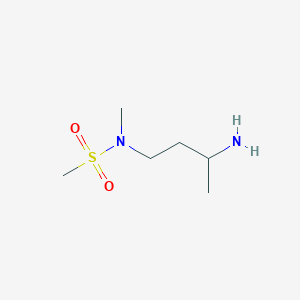
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
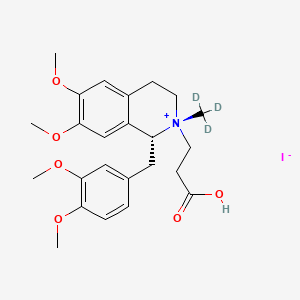

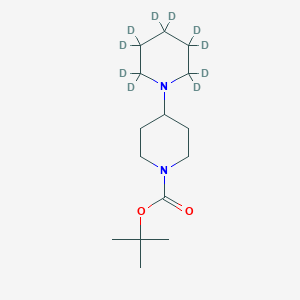



![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)

